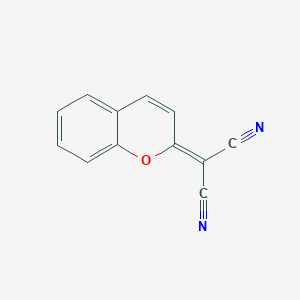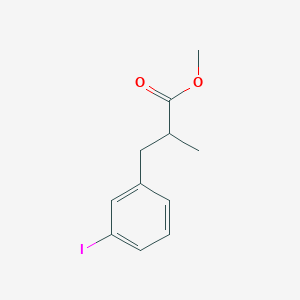![molecular formula C22H24N4O2 B14005274 N'-[6-[1-(dimethylamino)ethylideneamino]-9,10-dioxoanthracen-2-yl]-N,N-dimethylethanimidamide CAS No. 61907-22-0](/img/structure/B14005274.png)
N'-[6-[1-(dimethylamino)ethylideneamino]-9,10-dioxoanthracen-2-yl]-N,N-dimethylethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[6-(1-dimethylaminoethylideneamino)-9,10-dioxo-anthracen-2-yl]-n,n-dimethyl-ethanimidamide is a complex organic compound with a unique structure that includes an anthracene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(1-dimethylaminoethylideneamino)-9,10-dioxo-anthracen-2-yl]-n,n-dimethyl-ethanimidamide typically involves multi-step organic reactions. One common method includes the Beckmann rearrangement, which converts oximes into amides . The reaction conditions often require specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing advanced equipment to control reaction conditions such as temperature, pressure, and pH. The process is designed to maximize efficiency and minimize waste, adhering to green chemistry principles whenever possible.
Chemical Reactions Analysis
Types of Reactions
N-[6-(1-dimethylaminoethylideneamino)-9,10-dioxo-anthracen-2-yl]-n,n-dimethyl-ethanimidamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the gain of hydrogen or loss of oxygen.
Substitution: This involves the replacement of one functional group with another, typically facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include dichloromethane, N,N-dimethylformamide, and various coupling agents . Reaction conditions such as temperature, solvent choice, and catalyst presence are crucial for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different anthracene derivatives, while substitution reactions can introduce new functional groups to the anthracene core.
Scientific Research Applications
N-[6-(1-dimethylaminoethylideneamino)-9,10-dioxo-anthracen-2-yl]-n,n-dimethyl-ethanimidamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of new materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of N-[6-(1-dimethylaminoethylideneamino)-9,10-dioxo-anthracen-2-yl]-n,n-dimethyl-ethanimidamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other anthracene derivatives and amides with comparable structures. Examples are:
- N-[6-(1-dimethylaminoethylideneamino)-9,10-dioxo-anthracen-2-yl]-N,N-dimethylethanimidamide
- N,N-Dimethylethylamine
Uniqueness
What sets N-[6-(1-dimethylaminoethylideneamino)-9,10-dioxo-anthracen-2-yl]-n,n-dimethyl-ethanimidamide apart is its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
61907-22-0 |
|---|---|
Molecular Formula |
C22H24N4O2 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
N'-[6-[1-(dimethylamino)ethylideneamino]-9,10-dioxoanthracen-2-yl]-N,N-dimethylethanimidamide |
InChI |
InChI=1S/C22H24N4O2/c1-13(25(3)4)23-15-7-9-17-19(11-15)21(27)18-10-8-16(12-20(18)22(17)28)24-14(2)26(5)6/h7-12H,1-6H3 |
InChI Key |
JWSYRAOIYYVZLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3)N=C(C)N(C)C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-(2,4-Dichlorophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide](/img/structure/B14005191.png)
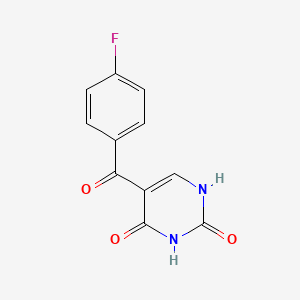
![3-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B14005203.png)
![N-[4-(2-acetylhydrazinyl)-6-chloropyrimidin-5-yl]acetamide](/img/structure/B14005207.png)
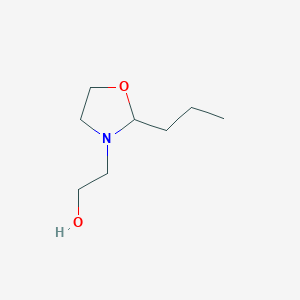
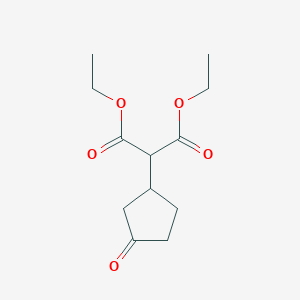
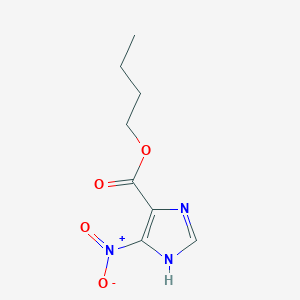
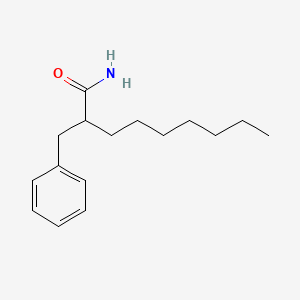
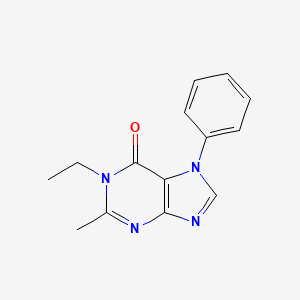
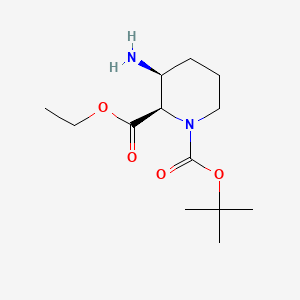
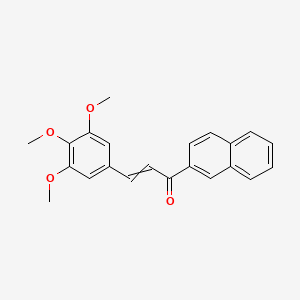
![Ethyl 4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate](/img/structure/B14005238.png)
